molecular formula C23H29N7O B2631873 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one CAS No. 920207-59-6

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one

Cat. No.: B2631873
CAS No.: 920207-59-6
M. Wt: 419.533
InChI Key: JANPBHXGXVGZDY-UHFFFAOYSA-N
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Description

This compound is a triazolopyrimidine derivative featuring a benzyl-substituted triazole ring fused to a pyrimidine core, linked via a piperazine moiety to a 3-cyclopentylpropan-1-one group.

Properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O/c31-20(11-10-18-6-4-5-7-18)28-12-14-29(15-13-28)22-21-23(25-17-24-22)30(27-26-21)16-19-8-2-1-3-9-19/h1-3,8-9,17-18H,4-7,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANPBHXGXVGZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity :
    • Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The presence of the triazole ring enhances its interaction with microbial enzymes, making it a candidate for further development as an antibiotic agent .
  • Anticancer Properties :
    • Research indicates that compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, hybrid molecules incorporating triazolo-pyrimidine have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 and A549 . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
  • Neurological Applications :
    • The piperazine component is associated with neuroactive properties, making this compound a potential candidate for treating neurological disorders such as depression and anxiety. Preliminary studies suggest that it may modulate neurotransmitter systems effectively .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives based on the triazolo-pyrimidine framework against Mycobacterium tuberculosis. Results indicated that modifications to the lipophilicity and electronic properties significantly influenced their efficacy against resistant strains .

Case Study 2: Anticancer Activity

In vitro assays were conducted on MCF-7 breast cancer cells using derivatives of this compound. Notably, one derivative exhibited an IC50 value lower than that of standard chemotherapeutics like Doxorubicin, highlighting its potential as an effective anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and inferred biological implications.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) LogP<sup>*</sup> Biological Activity (Inferred) References
Target Compound : 1-(4-(3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one 3-Benzyl, 3-cyclopentylpropanone ~484.56 ~3.8 Kinase inhibition (hypothesized)
Analog 1 : 1-[4-(3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone 3-Benzyl, 4-chlorophenyl ethanone ~476.95 ~3.5 Enhanced receptor binding (electron-withdrawing Cl)
Analog 2 : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., Compound 7 in ) Pyrazolo-triazolo-pyrimidine hybrid, p-tolyl ~320–350<sup>†</sup> ~2.1–2.5 Isomerization-dependent activity

<sup>*</sup>LogP values estimated using fragment-based methods (e.g., Crippen’s method).
<sup>†</sup>Exact mass varies with substituents.

Key Structural Differences and Implications :

Core Heterocycle :

  • The target compound and Analog 1 share a triazolo[4,5-d]pyrimidine core, whereas Analog 2 () features a pyrazolo-triazolo-pyrimidine scaffold. The triazole ring in the target compound may enhance metabolic stability compared to pyrazole-containing analogs, which are prone to oxidation .

Substituent Effects: Cyclopentylpropanone vs. Chlorophenyl Ethanone: The cyclopentyl group in the target compound increases lipophilicity (LogP ~3.8 vs. In contrast, the 4-chlorophenyl group in Analog 1 introduces electron-withdrawing effects, which could strengthen π-π stacking interactions in receptor binding . Piperazine Linker: Present in both the target and Analog 1, this moiety likely enhances solubility and provides conformational flexibility for target engagement, a feature absent in Analog 2’s simpler fused-ring system .

Isomerization Dynamics :

  • Analog 2 () undergoes isomerization under varying conditions (e.g., acid/base), yielding pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. This property suggests that structural flexibility in fused heterocycles can modulate activity, whereas the rigid triazolo[4,5-d]pyrimidine core in the target compound may confer more predictable binding .

Research Findings and Mechanistic Insights

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to Analog 1, involving nucleophilic substitution at the pyrimidine C7 position with a piperazine intermediate, followed by ketone coupling . In contrast, Analog 2 requires multi-step cyclization and isomerization, which may limit scalability .

Pharmacological Hypotheses :

  • The cyclopentyl group’s bulkiness in the target compound may reduce off-target effects compared to smaller substituents (e.g., methyl or p-tolyl in Analog 2), enhancing selectivity for kinases or G-protein-coupled receptors.
  • Analog 1’s chlorophenyl group could improve affinity for ATP-binding pockets (common in kinases) due to halogen bonding, but its higher polarity may reduce CNS penetration compared to the target compound .

Stability and ADME :

  • The triazolo[4,5-d]pyrimidine core in the target compound is expected to resist metabolic degradation better than pyrazolo derivatives (Analog 2), which are susceptible to hepatic oxidation .

Biological Activity

The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazolo-pyrimidine moiety and a piperazine ring. Its molecular formula is C18H24N6C_{18}H_{24}N_{6} with a molecular weight of approximately 336.43 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one . For instance, derivatives containing the triazolo-pyrimidine scaffold have shown significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-78.47 ± 0.18Apoptosis
Compound BHepG25.72Cell cycle arrest
Compound CMDA-MB-2311.4VEGFR2 inhibition

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through specific pathways involving growth factor receptors like VEGFR2 .

The proposed mechanism of action for compounds with similar structures includes:

  • Inhibition of Kinases : Many triazolo-pyrimidine derivatives act as inhibitors of various kinases involved in cancer progression.
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Docking studies have indicated that these compounds exhibit strong binding affinities to target proteins involved in tumor growth and survival .

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Study on Triazolo-Pyrimidine Derivatives :
    • A series of derivatives were synthesized and evaluated for their anticancer activity against MCF-7 and HepG2 cell lines.
    • Results demonstrated that certain modifications to the triazolo-pyrimidine core significantly enhanced cytotoxicity.
  • In Vivo Studies :
    • Animal models treated with triazolo-pyrimidine derivatives exhibited reduced tumor size compared to control groups.
    • Histological analysis revealed increased apoptosis in tumor tissues .

Q & A

Q. What synthetic strategies are commonly employed to prepare this triazolopyrimidine-piperazine derivative?

The synthesis typically involves multi-step reactions starting with functionalized triazolopyrimidine cores. For example, and outline a route where benzyl chloride derivatives are used to introduce substituents, followed by coupling with piperazine intermediates under nucleophilic substitution conditions. Key steps include:

  • Activation of the triazolopyrimidine core at the 7-position via chlorination (e.g., using POCl₃).
  • Piperazine ring substitution under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
  • Final alkylation with cyclopentylpropanone derivatives. Purification often involves column chromatography and recrystallization, with structural confirmation via HRMS and NMR .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., benzyl aromatic protons at δ 7.31–7.41 ppm) and confirms cyclopentyl/piperazine moieties .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C15H17N5O: 283.1433) .
  • X-ray crystallography : Resolves stereochemistry and bond lengths (mean C–C bond = 0.006 Å, R factor = 0.082 in analogous triazolopyrimidines) .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data between structurally similar analogs?

Structural variations (e.g., 4-chlorophenoxy vs. benzyl groups) significantly impact bioactivity. For instance, shows that substituents at the triazolopyrimidine 3-position influence π-π stacking and hydrogen bonding. Methodological approaches include:

  • Comparative docking studies : Analyze binding affinities using software like AutoDock, referencing crystallographic data from analogs .
  • SAR analysis : Correlate substituent electronegativity (e.g., Cl vs. benzyl) with activity trends in published datasets .

Q. What strategies mitigate by-product formation during piperazine coupling reactions?

By-products like Impurity B (2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3-one) arise from incomplete substitution or side reactions. Mitigation involves:

  • Reaction monitoring : Use TLC/HPLC to track intermediate consumption (e.g., retention time shifts in ).
  • Optimized stoichiometry : Excess piperazine (1.5–2 eq.) and controlled temperature (80–90°C) reduce dimerization .

Q. How can computational tools predict metabolic stability or regioselective reactivity?

  • InChI-based databases : PubChem’s PISTACHIO and REAXYS predict metabolic sites (e.g., cyclopentyl oxidation) using fragmentation patterns .
  • DFT calculations : Model transition states for regioselective chlorination or alkylation, validated against experimental HRMS/X-ray data .

Data Analysis and Experimental Design

Q. What experimental controls are essential when comparing in vitro efficacy across analogs?

  • Internal standards : Use structurally validated impurities (e.g., Impurity C in ) to normalize assay readouts.
  • Solvent controls : DMSO concentrations >0.1% may destabilize the triazolopyrimidine core, requiring titration .

Q. How do crystallographic discrepancies (e.g., bond angles) between analogs affect target binding hypotheses?

Minor bond angle variations (e.g., 2° in piperazine rings) can alter ligand-receptor van der Waals interactions. Resolve via:

  • Overlay analysis : Superimpose X-ray structures (e.g., CCDC entries in ) to identify steric clashes.
  • Thermodynamic integration : Calculate binding energy differences using molecular dynamics .

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